2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid
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Overview
Description
2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is an organic compound with the molecular formula C₁₂H₁₄N₂O₂S This compound is characterized by a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. This can be achieved through the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Ethyl and Dimethyl Groups: The ethyl and dimethyl groups can be introduced through alkylation reactions using ethyl halides and methyl halides, respectively. These reactions are typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes, such as cell growth and differentiation.
Comparison with Similar Compounds
2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid can be compared with other similar compounds, such as:
2-{6-Methyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid: Similar structure but with a methyl group instead of an ethyl group.
2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}benzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.
Properties
Molecular Formula |
C12H14N2O2S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-(6-ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O2S/c1-4-9-6(2)11-8(5-10(15)16)13-7(3)14-12(11)17-9/h4-5H2,1-3H3,(H,15,16) |
InChI Key |
XBLYBVSLVHEWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N=C(N=C2S1)C)CC(=O)O)C |
Origin of Product |
United States |
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